4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-methyl-5-(1-morpholin-4-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4O/c1-8-10(7-13-11(12)14-8)9(2)15-3-5-16-6-4-15/h7,9H,3-6H2,1-2H3,(H2,12,13,14) |
InChI Key |
FHKFKHPUTHOSDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine typically involves the reaction of 4-methyl-5-(1-morpholinoethyl)pyrimidine with an amine source under specific conditions. One common method involves the use of ammonium thiocyanate and benzylidene acetones, followed by a series of steps including ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that 4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine may possess anticancer properties. Its structural features allow for interactions with critical signaling pathways involved in tumor growth. Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells.
Case Study : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against several cancer cell lines, with an IC50 value indicating effective inhibition of tumor growth. The mechanism of action was linked to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases, which are crucial targets in cancer therapy. In particular, it has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs).
Data Table 1: Kinase Inhibition Studies
Antimicrobial Properties
Emerging research suggests that compounds similar to this compound exhibit antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study : In vitro studies showed that this compound demonstrated significant inhibition against various microbial strains, indicating its potential as a therapeutic agent in treating infections.
Data Table 2: Antimicrobial Activity Studies
| Microorganism | Activity Observed | Reference |
|---|---|---|
| E. coli | Significant inhibition | |
| S. aureus | Moderate inhibition |
Neuropharmacology
The presence of the morpholino group suggests potential interactions with neurotransmitter systems, specifically nicotinic acetylcholine receptors. This interaction could lead to cognitive enhancement effects.
Case Study : A derivative was tested for its binding affinity to nicotinic receptors, showing promising results that may enhance cognitive function in animal models.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents have been studied to assess their impact on biological activity.
Data Table 3: SAR Analysis
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
Morpholino vs. Piperidine Substituents
In 7-methyl-5-piperidinothiazolo[5,4-d]pyrimidin-2-amine (4b), the morpholine ring in compound 4a () is replaced with piperidine. Comparative studies suggest that morpholine-containing derivatives exhibit improved aqueous solubility, which may enhance bioavailability .
Morpholinoethyl vs. Morpholinophenyl Groups
Compound 4-Methyl-5-{(2E)-2-[(4-morpholin-4-ylphenyl)imino]-2,5-dihydropyrimidin-4-yl}-1,3-thiazol-2-amine () features a morpholinophenyl group linked via an imino bond. The phenyl spacer introduces rigidity and aromaticity, which could affect binding to hydrophobic pockets in target proteins. In contrast, the direct attachment of a morpholinoethyl group in the target compound may provide greater conformational flexibility .
Heterocyclic Ring Modifications
Pyrrolo[2,3-d]pyrimidine Derivatives
SRI-32007 (Cyr997) () contains a pyrrolo[2,3-d]pyrimidine core with a morpholino group at position 2. However, the target compound’s simpler pyrimidine scaffold may offer synthetic advantages and reduced metabolic instability .
Triazine-Linked Pyrimidines
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-methylpyrimidin-2-amine (16) () incorporates a triazine ring with two morpholino groups. The triazine core increases molecular weight and polarity, which could influence solubility and blood-brain barrier penetration. The target compound’s single morpholinoethyl group balances hydrophilicity and molecular complexity .
Antiviral Activity
SRI-32007 demonstrated confirmed antiviral activity against hepatitis B virus (HBV), attributed to its morpholino-pyrrolopyrimidine structure ().
Efflux Pump Inhibition
Compounds with a 4(3-aminocyclobutyl)pyrimidin-2-amine scaffold () were identified as efflux pump inhibitors. The target compound’s morpholinoethyl group may modulate binding to efflux pump proteins like AcrA, with docking studies indicating substituent-dependent deviations in binding modes .
Spectroscopic and Analytical Data
Key Differences and Implications
| Compound | Core Structure | Substituent | Key Property |
|---|---|---|---|
| Target Compound | Pyrimidine | 4-Methyl, 5-(1-morpholinoethyl) | Balanced hydrophilicity/flexibility |
| SRI-32007 (Cyr997) | Pyrrolo[2,3-d]pyrimidine | 2-Morpholino | Antiviral activity against HBV |
| 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines | Pyrimidine | 4-Morpholinophenyl | Enhanced rigidity/aromatic interaction |
| 5-(4,6-Dimorpholino-triazin-2-yl)-4-methylpyrimidin-2-amine | Triazine-pyrimidine | 4,6-Dimorpholino | High polarity/molecular weight |
Biological Activity
4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring substituted with a methyl group and a morpholinoethyl group. Its molecular formula is CHN, and it has a molecular weight of approximately 220.27 g/mol. The presence of the morpholino group is significant as it may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as an inhibitor of certain kinases or enzymes involved in cellular proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of pyrimidin-2-amines have shown potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
| Compound | Target | IC (µM) | Cell Lines Tested |
|---|---|---|---|
| This compound | CDK2 | Not specified | A2780 ovarian cancer cells |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 | Various cancer cell lines |
The above table illustrates the potency of related compounds, suggesting that this compound may also possess similar anticancer properties, although specific IC values for this compound need further elucidation through experimental studies.
Other Biological Activities
In addition to its potential anticancer effects, there are indications that this compound may exhibit other biological activities such as:
- Anti-inflammatory Effects : Compounds within this class have been studied for their ability to modulate inflammatory pathways.
- Antimicrobial Activity : Some pyrimidine derivatives have demonstrated antibacterial and antifungal properties.
Case Studies and Research Findings
- Inhibition of Cell Proliferation : In a study assessing the effects of pyrimidine derivatives on ovarian cancer cells, it was found that structural modifications could significantly enhance their antiproliferative activity. The introduction of morpholino groups often correlated with improved efficacy against cancer cell lines .
- Mechanistic Insights : Research has suggested that similar compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation. For example, certain derivatives were shown to reduce phosphorylation levels of retinoblastoma protein, leading to cell cycle arrest .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted the importance of substituents on the pyrimidine ring in determining biological activity. Modifications at specific positions can lead to enhanced selectivity and potency against various kinases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-5-(1-morpholinoethyl)pyrimidin-2-amine?
- Methodology : A multi-step synthesis approach is often employed, involving nucleophilic aromatic substitution and alkylation. For example:
Core pyrimidine formation : Start with a substituted pyrimidine precursor (e.g., 4-amino-5-methylpyrimidine) and introduce functional groups via phosphorus oxychloride-mediated halogenation .
Morpholinoethyl introduction : Use a coupling reaction (e.g., Buchwald–Hartwig amination) to attach the morpholinoethyl group. Ag₂CO₃-catalyzed fluorination methods (as in ) can guide regioselective modifications .
- Validation : Confirm intermediate purity via HPLC or TLC before proceeding.
Q. How is the structural characterization of this compound performed?
- Techniques :
- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for refinement and structure solution. Intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings are critical for confirming stereochemistry .
- Spectroscopy : ¹H/¹³C NMR for functional group verification; ESI-MS for molecular weight confirmation.
- Thermal analysis : TGA/DSC to assess stability under varying temperatures .
Q. What safety protocols should be followed during handling?
- Guidelines :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- First-aid measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Approach :
Substituent variation : Modify the morpholinoethyl group or pyrimidine core (e.g., replace with thiazole or introduce electron-withdrawing groups like -NO₂).
Biological assays : Test analogs for target inhibition (e.g., neuraminidase IC₅₀ assays). shows that 4-OH substituents enhance activity compared to 3-OH or electron-deficient groups .
- Key finding : Amide-containing derivatives (e.g., CH₃CONH at R2) showed higher potency (IC₅₀ = 8.2 μg/mL) .
Q. What computational methods predict binding interactions with biological targets?
- Protocol :
Molecular docking : Use AutoDock Vina or GROMACS to model interactions with targets (e.g., neuraminidase). Focus on π-π stacking and hydrogen bonding.
Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values. highlights the role of the pyrimidine-thiazole scaffold in stabilizing NA interactions .
Q. How can fluorination strategies enhance metabolic stability?
- Method : Use Ag₂CO₃ and Selectfluor to regioselectively fluorinate the pyrimidine core at the 5-position. This approach achieved 75–90% yields for 5-fluoro-4-substituted analogs .
- Application : Fluorinated derivatives (e.g., 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine) show improved pharmacokinetic profiles .
Q. How to resolve contradictions in biological activity data?
- Case study : reports a compound with inconsistent NA inhibition (active in literature but inactive in follow-up tests).
- Troubleshooting steps :
Purity verification : Re-run HPLC to confirm >95% purity.
Assay conditions : Check buffer pH, temperature, and enzyme concentration.
Structural confirmation : Re-analyze via X-ray crystallography to rule out polymorphism .
Q. Can heterogeneous catalysts improve synthesis efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
